2-Bromo-6-(trifluoromethylthio)pyridine
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Overview
Description
2-Bromo-6-(trifluoromethylthio)pyridine is a heterocyclic compound with the molecular formula C6H3BrF3NS and a molecular weight of 258.06 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethylthio group attached to a pyridine ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 2-Bromo-6-(trifluoromethylthio)pyridine typically involves the bromination of 2-chloro-6-(trifluoromethylthio)pyridine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Bromo-6-(trifluoromethylthio)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: This compound can participate in Suzuki-Miyaura and other cross-coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-(trifluoromethylthio)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which 2-Bromo-6-(trifluoromethylthio)pyridine exerts its effects depends on the specific application. In chemical reactions, the bromine atom and trifluoromethylthio group act as reactive sites that can undergo various transformations. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethylthio)pyridine can be compared with other similar compounds such as:
2-Bromo-6-(trifluoromethyl)pyridine: This compound lacks the sulfur atom present in this compound, which can lead to different reactivity and applications.
2-Chloro-6-(trifluoromethylthio)pyridine: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
2-bromo-6-(trifluoromethylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NS/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQIRCNBYWJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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